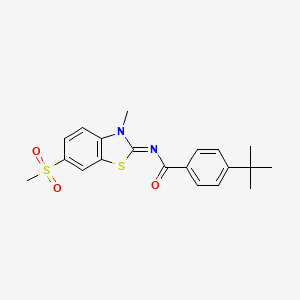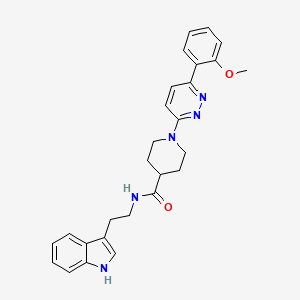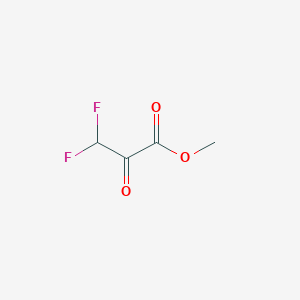
Methyl 3,3-difluoropyruvate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 3,3,3-trifluoropyruvate” is represented by the linear formula CF3COCO2CH3 . The molecular weight is 156.06 . The exact molecular structure of “Methyl 3,3-difluoropyruvate” is not available in the search results.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “Methyl 3,3-difluoropyruvate”. For “Methyl 3,3,3-trifluoropyruvate”, it reacts with aromatic amines, benzylic manoamines, and diamines to form the corresponding hemiaminals .Physical And Chemical Properties Analysis
“Methyl 3,3,3-trifluoropyruvate” has a refractive index of 1.332 (lit.) and a density of 1.529 g/mL at 25 °C (lit.) . It appears as a clear colorless to light yellow liquid . The specific physical and chemical properties of “Methyl 3,3-difluoropyruvate” are not available in the search results.Aplicaciones Científicas De Investigación
Synthetic Utility in Organic Chemistry Methyl 3,3-difluoropyruvate and related compounds have demonstrated significant utility in the field of organic chemistry, particularly as building blocks in the synthesis of various organic compounds. For example, ethyl 3-(diethoxyphosphoryl)-3,3-difluoropyruvate has been utilized for synthesizing difluoromethylphosphonate-substituted nitrogen heterocycles, contributing to the development of new procedures in organic synthesis (Pasternak, Golubev, Peregudov, & Chkanikov, 2000). Furthermore, methyl 3,3,3-trifluoropyruvate, closely related to methyl 3,3-difluoropyruvate, has been identified as a versatile reactant in organofluorine chemistry, particularly in the design of potential drugs, showcasing its importance in drug discovery (Skarpos & Röschenthaler, 2008).
Role in Medicinal Chemistry In medicinal chemistry, the substitution of methyl groups by trifluoromethyl groups, as seen in compounds like methyl 3,3-difluoropyruvate, is a common strategy. However, research indicates that such substitution does not universally improve bioactivity. In some cases, a trifluoromethyl substitution can enhance biological activity, but this effect is not consistent across all applications (Abula, Xu, Zhu, Peng, Chen, Zhu, & Aisa, 2020).
Applications in Fluorine Chemistry Methyl 3,3,3-trifluoropyruvate, a compound closely related to methyl 3,3-difluoropyruvate, serves as a building block for constructing CF3-containing γ-lactones, lactams, β-amino, and heterocycles. Its reactivity and stereoselectivity in various chemical reactions have been a subject of study, underlining its significance in fluorine chemistry (Golubev, Kolomiets, & Fokin, 1992).
Relevance in Biochemical Research Compounds like methyl 3,3-difluoropyruvate have found relevance in biochemical research, particularly in studies related to DNA methylation. For instance, research on perfluoroalkyl substances and their impact on sperm DNA global methylation has provided insights into the potential epigenetic effects of these compounds, although the direct relevance of methyl 3,3-difluoropyruvate in this context is not explicitly mentioned (Leter, Consales, Eleuteri, Uccelli, Specht, Toft, Moccia, Budillon, Jönsson, Lindh, Giwercman, Pedersen, Ludwicki, Zviezdai, Heederik, Bonde, & Spanô, 2014).
Safety And Hazards
The safety data sheet for a similar compound, “Methyl 3,3,3-trifluoropyruvate”, indicates that it is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling this compound . The specific safety and hazards information for “Methyl 3,3-difluoropyruvate” is not available in the search results.
Propiedades
IUPAC Name |
methyl 3,3-difluoro-2-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F2O3/c1-9-4(8)2(7)3(5)6/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVXPNNVBNHMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-difluoropyruvate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2890537.png)

![tert-Butyl 3-[(3-bromophenyl)methyl]azetidine-1-carboxylate](/img/structure/B2890540.png)
![ethyl 2-(2-((4-(4-bromophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2890546.png)


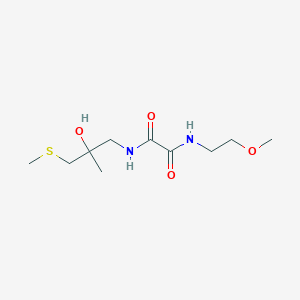

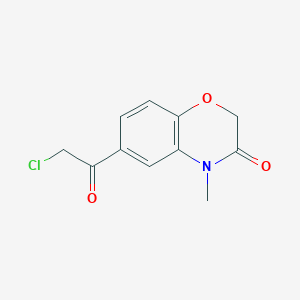
![2-(2-Fluorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2890553.png)
